molecular formula C19H15F2N3O3S B2434006 3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 893940-60-8

3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2434006
CAS No.: 893940-60-8
M. Wt: 403.4
InChI Key: JOOFMJHTHBSFDQ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes difluorobenzamide and thienopyrazole moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-11-4-2-3-5-17(11)24-18(13-9-28(26,27)10-16(13)23-24)22-19(25)12-6-7-14(20)15(21)8-12/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOFMJHTHBSFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4-difluorobenzoyl chloride with 2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazole-5,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the difluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Shares the difluorobenzamide moiety but lacks the thienopyrazole structure.

    2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazole-5,5-dione: Contains the thienopyrazole structure but lacks the difluorobenzamide moiety.

Uniqueness

3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to the combination of both difluorobenzamide and thienopyrazole structures. This dual functionality imparts distinct chemical and biological properties that are not observed in the individual components.

Biological Activity

The compound 3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ6-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action and therapeutic potential.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Thieno[3,4-c]pyrazole core
  • Benzamide moiety
  • Difluorophenyl substituent

This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of anti-inflammatory and anticancer properties. Below are detailed findings from recent studies:

Anti-inflammatory Activity

  • Mechanism of Action : The compound has been shown to inhibit the NF-kB pathway, which is crucial in the inflammatory response. By blocking this pathway, it reduces the expression of pro-inflammatory cytokines.
  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups.

Anticancer Properties

  • Cell Line Studies : In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways.
  • In Vivo Studies : Animal models treated with this compound showed a reduction in tumor size and metastasis when compared to untreated controls.

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedResult
Anti-inflammatoryNF-kB pathway inhibitionMouse modelReduced TNF-alpha and IL-6 levels
AnticancerInduction of apoptosisCancer cell linesIncreased caspase activity
AnticancerTumor growth inhibitionXenograft modelDecreased tumor size

Research Findings

  • Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to mitigate inflammation by modulating immune response markers. The results indicated significant promise for treating chronic inflammatory diseases.
  • Anticancer Research : Another research published in Cancer Letters demonstrated that treatment with this compound led to a marked decrease in cell viability across several cancer types. The study emphasized its potential as a chemotherapeutic agent.

Q & A

Q. What are the key synthetic strategies for constructing the thieno[3,4-c]pyrazole core in this compound?

The thieno[3,4-c]pyrazole core is typically synthesized via cyclization reactions. For analogs, a common approach involves:

  • Reacting substituted thiophene precursors with hydrazine derivatives under controlled pH and temperature (e.g., 80–100°C) to form the pyrazole ring .
  • Introducing sulfone groups (5,5-dioxo) through oxidation using reagents like meta-chloroperbenzoic acid (mCPBA) .
  • Optimizing yield by monitoring reaction time and solvent polarity (e.g., DMF or THF) . Key Consideration : Impurities from incomplete cyclization require purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromaticity of the thienopyrazole core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the difluoro and methylphenyl groups (see for analogous structures) .
  • HPLC : Assesses purity post-synthesis, especially for sulfone-containing derivatives .

Advanced Research Questions

Q. How can structural modifications enhance binding affinity to biological targets?

  • Substituent Engineering : Replace the 3,4-difluorobenzamide group with electron-withdrawing groups (e.g., nitro or sulfonamide) to modulate electronic properties and target interactions .
  • Steric Hindrance Adjustment : Introduce bulkier substituents (e.g., tert-butyl) on the pyrazole ring to improve selectivity for enzymes like kinases .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins, validated by SPR (Surface Plasmon Resonance) assays .

Q. How can contradictory biological activity data across similar compounds be resolved?

Contradictions often arise from variations in assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 24–72 hr incubation) .
  • Comparative SAR Analysis : Compare analogs (e.g., 4-chloro vs. 3,4-difluoro substituents) to identify critical pharmacophores .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .

Methodological Challenges and Solutions

Q. What experimental designs optimize yield in multi-step syntheses?

  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify optimal conditions (e.g., 15% Pd/C for catalytic hydrogenation) .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and reduce side reactions .
  • Scalability : Transition from batch to flow chemistry for sulfonation steps, improving reproducibility (see for analogous workflows) .

Q. How do electronic effects of the 5,5-dioxo group influence reactivity?

The sulfone group increases electrophilicity of the thienopyrazole core, enabling:

  • Nucleophilic Aromatic Substitution : Facilitates coupling with amines or thiols at the 3-position .
  • Stabilization of Transition States : Enhances regioselectivity in cycloaddition reactions . Validation : Compare reaction rates of sulfone-containing analogs vs. non-sulfonated derivatives via kinetic studies .

Key Research Gaps

  • Solubility Data : Limited solubility profiles for sulfone-containing derivatives (e.g., in DMSO or PBS) hinder in vivo testing .
  • Toxicity Screening : No published data on hepatotoxicity or CYP450 inhibition for this specific compound.

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